Timosaponin Bii

Descripción general

Descripción

La timosaponina BII es una saponina esteroide que se encuentra en los rizomas de la planta Anemarrhena asphodeloides, que pertenece a la familia Liliaceae . Es conocida por sus actividades neuroprotectoras, antiinflamatorias y antioxidantes . La timosaponina BII es una de las saponinas de Anemarrhena más abundantes y actualmente se encuentra en ensayos clínicos de fase II para el tratamiento de la demencia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La timosaponina BII se puede sintetizar mediante la hidrólisis de la timosaponina E. Durante este proceso, el grupo metoxilo C-22 de la timosaponina E se somete a desmetilación para producir timosaponina BII . Además, la β-D-glucosidasa se utiliza para hidrolizar la timosaponina BII para producir timosaponina AIII .

Métodos de Producción Industrial

La producción industrial de timosaponina BII implica la extracción de los rizomas de Anemarrhena asphodeloides. El extracto crudo se procesa entonces utilizando diversos métodos, incluyendo el procesamiento con sal, que mejora la absorción y la biodisponibilidad de la timosaponina BII .

Análisis De Reacciones Químicas

Tipos de Reacciones

La timosaponina BII se somete a varios tipos de reacciones químicas, incluyendo:

Hidrólisis: La timosaponina BII se puede hidrolizar para producir timosaponina AIII.

Desmetilación: El grupo metoxilo C-22 de la timosaponina E se somete a desmetilación para producir timosaponina BII.

Reactivos y Condiciones Comunes

β-D-glucosidasa: Se utiliza para hidrolizar la timosaponina BII para producir timosaponina AIII.

Procesamiento con sal: Mejora la absorción y la biodisponibilidad de la timosaponina BII.

Principales Productos Formados

Timosaponina AIII: Se forma mediante la hidrólisis de la timosaponina BII.

Timosaponina BIII: Se forma mediante la deshidratación del grupo hidroxilo C-22 de la timosaponina BII.

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Timosaponin BII exhibits protective effects on pancreatic β-cells, particularly in models of type 2 diabetes. Research indicates that it can reduce oxidative stress and improve insulin secretion in glycolipid-toxic INS-1 cells. The compound significantly lowers levels of malondialdehyde and enhances glutathione levels, thereby restoring cell viability and insulin secretion capabilities . Additionally, this compound has been shown to ameliorate diabetic osteoporosis by activating autophagy and reducing apoptosis in osteoblasts exposed to high glucose levels .

Table 1: Summary of Antidiabetic Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| INS-1 Cell Model | Reduced oxidative stress; improved insulin secretion. | |

| Diabetic Rat Model | Attenuated osteoporosis; activated autophagy; reduced cell apoptosis. |

Hair Growth Promotion

Recent studies have demonstrated that this compound can stimulate hair growth by promoting the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase. In experiments with C57BL/6 mice, administration of this compound resulted in increased hair follicle size and number, alongside enhanced expression of β-catenin and Wnt10b, which are critical for hair follicle development .

Table 2: Hair Growth Studies

Neuroprotective Properties

This compound is also being investigated for its potential neuroprotective effects, particularly against Alzheimer’s disease. It has been shown to inhibit neuroinflammation and promote neuronal survival through various molecular pathways . The compound's ability to modulate gut microbiota metabolism further supports its therapeutic potential in neurodegenerative diseases .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β in macrophage models stimulated by lipopolysaccharides (LPS). This suggests that this compound may be beneficial in treating inflammatory conditions .

Osteoporosis Management

In addition to its antidiabetic effects, this compound shows promise in managing osteoporosis linked to diabetes. It enhances autophagic processes in osteoblasts, counteracting the detrimental effects of hyperglycemia on bone health . The compound's mechanism involves downregulating mTOR/NFκB signaling pathways, which are crucial for cell survival and function.

Table 3: Osteoporosis Studies

Mecanismo De Acción

La timosaponina BII ejerce sus efectos a través de varios objetivos y vías moleculares:

Vía de Señalización mTOR/NFκB: La timosaponina BII suprime la fosforilación de mTOR y S6K, así como los factores descendentes NFκB e IκB, activando en consecuencia la autofagia y disminuyendo la apoptosis.

Neuroprotección: Proporciona protección neuronal a través de sus actividades antiinflamatorias y antioxidantes.

Comparación Con Compuestos Similares

Compuestos Similares

Timosaponina AIII: Una saponina esteroide bioactiva aislada de Anemarrhena asphodeloides, conocida por sus propiedades anticancerígenas.

Timosaponina BIII: Otra saponina derivada de Anemarrhena asphodeloides, formada mediante la deshidratación de la timosaponina BII.

Singularidad

La timosaponina BII es única debido a su alta abundancia en Anemarrhena asphodeloides y su amplia gama de actividades farmacológicas, incluyendo propiedades neuroprotectoras, antiinflamatorias y antioxidantes . Su capacidad de ser metabolizada por la microbiota intestinal en varios metabolitos característicos aumenta aún más su potencial farmacológico .

Actividad Biológica

Timosaponin BII, a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides Bunge, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : It has been shown to alleviate symptoms of dementia and improve cognitive functions. Currently, it is in phase II clinical trials for dementia treatment .

- Anti-Osteoporosis Activity : Research indicates that this compound can mitigate osteoporosis caused by hyperglycemia by reducing oxidative stress and apoptosis in osteoblasts through the activation of autophagy pathways .

- Hair Growth Promotion : Studies have demonstrated that this compound stimulates hair follicle growth by inducing the anagen phase in mice, potentially through the activation of the β-catenin/Wnt signaling pathway .

Metabolism and Bioavailability

Despite its promising pharmacological effects, this compound has low bioavailability (approximately 1.1% in rats), which limits its therapeutic efficacy. Recent studies have explored its metabolism by gut microbiota, revealing that intestinal flora significantly influences its biotransformation into several metabolites .

Metabolites Identified

The following metabolites of this compound were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS):

| Metabolite | Retention Time (min) |

|---|---|

| M1 | 9.9 |

| M2 | 10.1 |

| M3 | 10.2 |

| M4 | 10.3 |

| M5 | 10.6 |

| M6 | 10.9 |

| M7 | 11.3 |

These metabolites may also possess pharmacological activity, suggesting that both the parent compound and its metabolites contribute to the observed biological effects .

Neuroprotective Mechanism

This compound's neuroprotective effects are attributed to its ability to inhibit inflammation and promote neuronal health. It reduces oxidative stress markers and enhances cognitive function in animal models .

Anti-Osteoporosis Mechanism

In diabetic osteoporosis models, this compound activates autophagy by inhibiting the mTOR/NFκB signaling pathway. This mechanism reduces cell apoptosis and improves bone microarchitecture, demonstrating its potential as a therapeutic agent for osteoporosis management .

Hair Growth Mechanism

The promotion of hair growth by this compound involves upregulation of β-catenin and Wnt10b expression, which are crucial for hair follicle development and cycling .

Case Studies

- Neuroprotection in Dementia : A clinical trial assessing the efficacy of this compound on dementia patients showed significant improvements in cognitive scores compared to placebo groups, highlighting its potential as a neuroprotective agent.

- Diabetic Osteoporosis : In a study involving diabetic rats, oral administration of this compound led to marked improvements in bone density and structural integrity compared to untreated controls .

- Hair Growth Induction : Experimental applications of this compound on C57BL/6 mice resulted in increased hair follicle size and number, indicating its effectiveness as a topical treatment for hair loss disorders .

Propiedades

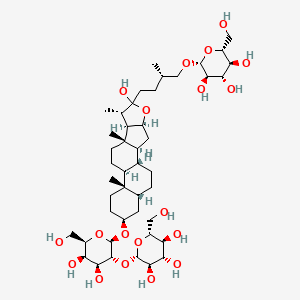

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-FRUGGTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Timosaponin BII interact with cells to exert its effects?

A1: While the exact mechanisms are still under investigation, research suggests TBII influences multiple cellular pathways. It has been shown to:

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C51H82O23, and its molecular weight is 1046.2 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have extensively characterized TBII using spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR, has been instrumental in elucidating its structure. [, ] Additionally, mass spectrometry (MS) techniques, such as FAB-MS and HR-ESI-MS, have been employed to determine its molecular weight and fragmentation patterns. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: Studies indicate TBII is absorbed into the bloodstream after oral administration, but its bioavailability is relatively low. [] Research suggests that the gut microbiota plays a significant role in metabolizing TBII. [] Several metabolites of TBII have been identified in rat urine, including timosaponin N or timosaponin E1, timosaponin BIII, anemarrhenasaponin I or anemarrhenasaponin II, timosaponin AII, and timosaponin AIII. [] Further research is needed to fully elucidate its ADME profile.

Q5: How does the co-administration of other components in Anemarrhena asphodeloides extracts affect the pharmacokinetics of this compound?

A5: Research suggests that the small molecule fraction of Anemarrhena asphodeloides extracts can enhance the absorption and bioavailability of TBII in rats. [] This indicates potential synergistic effects between TBII and other components of the plant.

Q6: What in vitro and in vivo models have been used to study the efficacy of this compound?

A6: A range of models have been employed, including:

Q7: What analytical techniques are used to quantify this compound?

A7: Several analytical methods have been developed and validated for the quantification of TBII. These methods primarily rely on chromatographic and spectrometric techniques.

- Ultraviolet (UV) detector: Detects TBII based on its UV absorbance properties. [, ]

- Evaporative Light Scattering Detector (ELSD): Detects TBII based on the light scattering properties of its non-volatile residue after solvent evaporation. [, , , , , , , , , , , ]

- Charged Aerosol Detector (CAD): Detects TBII by measuring the charge carried by its aerosol particles. []

Q8: How does the processing of Anemarrhena asphodeloides, such as stir-frying with salt water, impact the content of this compound?

A8: Research has shown that processing methods can influence the content of TBII. For instance, stir-frying Anemarrhena asphodeloides with salt water has been reported to increase the content of TBII compared to the raw herb. []

Q9: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A9: Yes, in vitro studies using MDCK-MDR1 cells (a cell line overexpressing P-gp) suggest that TBII might be a substrate of P-gp, a transporter protein involved in drug efflux. [] The study also indicated that TBII could inhibit P-gp function, potentially affecting the absorption and bioavailability of co-administered drugs that are also P-gp substrates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.